4-(2-Aminoethyl)-2-methoxyphenol
Overview
Description
3-Methoxytyramine: This compound can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid, which is then typically excreted in the urine . Initially thought to be physiologically inactive, 3-methoxytyramine has recently been shown to act as an agonist of human trace amine-associated receptor 1 (TAAR1) .
Scientific Research Applications
3-Methoxytyramine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: It is used in the production of pharmaceuticals and as a biomarker for certain medical conditions.
Safety and Hazards
N-nitrosamines, a class of compounds that “4-(2-Aminoethyl)-2-methoxyphenol” belongs to, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered to be mutagenic and, due to the high potency of some, they are considered to be part of the "Cohort of Concern" .
Future Directions
Mechanism of Action
3-Methoxytyramine exerts its effects primarily by acting as an agonist of the trace amine-associated receptor 1 (TAAR1) . When 3-methoxytyramine binds to TAAR1, it activates the receptor, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) . These signaling events are associated with various physiological responses, including movement control and behavioral effects .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)-2-methoxyphenol is synthesized from the amino acid tyrosine through a series of enzymatic reactions. The first step involves the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to produce this compound . This compound interacts with various enzymes, proteins, and other biomolecules, including dopamine receptors (D1, D2, D3, D4, and D5), which are G-protein-coupled receptors that mediate its effects . Additionally, it is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which break it down into inactive metabolites .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In neurons, it functions as a neurotransmitter, transmitting signals across synapses to other neurons. It influences cell signaling pathways by binding to dopamine receptors, which can activate or inhibit adenylate cyclase, leading to changes in cyclic AMP levels . This compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Furthermore, it plays a role in cellular metabolism by influencing the release of insulin from pancreatic beta cells and regulating sodium excretion in the kidneys .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to dopamine receptors, which triggers a cascade of intracellular events. Upon binding to D1-like receptors (D1 and D5), it activates adenylate cyclase, increasing cyclic AMP levels and activating protein kinase A (PKA) . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels . This compound can also modulate ion channels, such as potassium and calcium channels, affecting neuronal excitability . Additionally, it influences gene expression by activating transcription factors like CREB, which regulates the expression of genes involved in synaptic plasticity and neuronal survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as MAO and COMT . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in receptor sensitivity and gene expression . These changes can have significant implications for understanding the role of this compound in various physiological and pathological conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance motor activity and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage considerations when studying the effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of catecholamines. It is synthesized from tyrosine through the actions of tyrosine hydroxylase and aromatic L-amino acid decarboxylase . Once released into the synaptic cleft, it can be taken up by presynaptic neurons through the dopamine transporter (DAT) or metabolized by MAO and COMT . The metabolites of this compound, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), are excreted in the urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is synthesized in dopaminergic neurons and stored in synaptic vesicles, where it is released in response to neuronal activity . The dopamine transporter (DAT) plays a crucial role in the reuptake of this compound from the synaptic cleft back into presynaptic neurons . Additionally, it can interact with binding proteins and transporters that facilitate its distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within synaptic vesicles in dopaminergic neurons . It is synthesized in the cytoplasm and then transported into vesicles by the vesicular monoamine transporter (VMAT) . This localization is essential for its function as a neurotransmitter, as it allows for the regulated release of this compound in response to neuronal activity . Post-translational modifications, such as phosphorylation, can also influence its activity and localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxytyramine is synthesized by the methylation of dopamine. The enzyme catechol-O-methyl transferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of dopamine . This reaction occurs under physiological conditions in the human body.
Industrial Production Methods: Industrial production of 3-methoxytyramine typically involves chemical synthesis rather than enzymatic processes. One common method involves the methylation of dopamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxytyramine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by monoamine oxidase (MAO) to form homovanillic acid.
Substitution: The methoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase (MAO) in the presence of oxygen.
Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring a catalyst and elevated temperatures.
Major Products:
Oxidation: Homovanillic acid.
Substitution: Depending on the nucleophile used, various substituted phenethylamines can be formed.
Comparison with Similar Compounds
Similar Compounds:
Tyramine: Another trace amine that acts on adrenergic and dopaminergic systems.
3,4-Dimethoxyphenethylamine: A compound structurally similar to 3-methoxytyramine but with an additional methoxy group.
Uniqueness: 3-Methoxytyramine is unique in its ability to act as a neuromodulator and its specific interaction with TAAR1 . Unlike dopamine, which primarily acts on dopamine receptors, 3-methoxytyramine’s effects are mediated through trace amine-associated receptors, highlighting its distinct role in the central nervous system .
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
Record name | 3-Methoxytyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-52-9 | |
Record name | 3-Methoxytyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxytyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-O-METHYLDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?
A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.
Q2: Can you elaborate on the structural characterization of this compound derived from the study?
A2: While the study confirms the structure of this compound through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.
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